Cas no 2229612-00-2 (3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)

3-2-Fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with significant potential in pharmaceutical and agrochemical applications. Its structure incorporates both fluorine and trifluoromethyl groups, enhancing its metabolic stability and lipophilicity, which are critical for bioavailability and target binding. The carboxylic acid moiety provides a versatile handle for further derivatization, enabling the synthesis of amides, esters, or other functionalized compounds. This compound is particularly valuable in medicinal chemistry as a building block for developing kinase inhibitors or other biologically active molecules. Its robust synthetic accessibility and structural features make it a useful intermediate in drug discovery and crop protection research.
3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid structure
2229612-00-2 structure
商品名:3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid
CAS番号:2229612-00-2
MF:C12H8F4N2O2
メガワット:288.197736740112
CID:6251553
PubChem ID:165834621

3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid
    • EN300-1957785
    • 2229612-00-2
    • 3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
    • インチ: 1S/C12H8F4N2O2/c1-18-10(11(19)20)5-9(17-18)7-4-6(12(14,15)16)2-3-8(7)13/h2-5H,1H3,(H,19,20)
    • InChIKey: HGGJOLAPMHBADO-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(F)(F)F)C=C1C1C=C(C(=O)O)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 288.05219015g/mol
  • どういたいしつりょう: 288.05219015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1957785-1.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
1g
$1100.0 2023-05-31
Enamine
EN300-1957785-5.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
5g
$3189.0 2023-05-31
Enamine
EN300-1957785-10g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
10g
$4729.0 2023-09-17
Enamine
EN300-1957785-0.25g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
0.25g
$1012.0 2023-09-17
Enamine
EN300-1957785-10.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
10g
$4729.0 2023-05-31
Enamine
EN300-1957785-0.1g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
0.1g
$968.0 2023-09-17
Enamine
EN300-1957785-1g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
1g
$1100.0 2023-09-17
Enamine
EN300-1957785-5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
5g
$3189.0 2023-09-17
Enamine
EN300-1957785-0.05g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
0.05g
$924.0 2023-09-17
Enamine
EN300-1957785-2.5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid
2229612-00-2
2.5g
$2155.0 2023-09-17

3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献

3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報

3-2-Fluoro-5-(Trifluoromethyl)Phenyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid: A Comprehensive Overview

The compound 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2229612-00-2) is a highly specialized organic molecule with significant potential in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in medicinal chemistry due to their unique structural properties and bioactivity profiles.

Recent advancements in chemical synthesis have enabled the efficient production of 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid, making it more accessible for research purposes. The molecule's structure incorporates a pyrazole ring, a fluorinated phenyl group, and a trifluoromethyl substituent, all of which contribute to its distinctive chemical properties. These features make it an attractive candidate for exploring its potential as a drug candidate or a building block in complex molecular constructions.

One of the most promising aspects of this compound is its potential application in the development of novel therapeutic agents. Pyrazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, recent studies have highlighted the ability of 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid to inhibit certain kinase enzymes, which are implicated in various disease states such as cancer and inflammatory disorders. This suggests that the compound could serve as a lead molecule for the design of more potent and selective inhibitors.

In addition to its therapeutic potential, 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid has also been investigated for its role in agrochemical applications. Its ability to interact with specific molecular targets makes it a candidate for developing new pesticides or herbicides with improved efficacy and reduced environmental impact. Researchers have reported that this compound exhibits promising activity against certain plant pathogens, further underscoring its versatility across different domains.

The synthesis of 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization processes. Recent optimizations in these reaction conditions have led to higher yields and better purity levels, making the synthesis more scalable for industrial applications. Moreover, green chemistry principles have been incorporated into some synthetic routes, reducing the environmental footprint associated with its production.

From a structural perspective, the presence of fluorine atoms in both the phenyl ring and the trifluoromethyl group imparts unique electronic and steric properties to the molecule. These attributes not only enhance its stability but also influence its interactions with biological systems. For example, fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and resistance to metabolic degradation.

Recent computational studies have provided deeper insights into the molecular interactions of 3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl

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